molecular formula C20H34O3Si4 B078312 3,5-Diphenyloctamethyltetrasiloxane CAS No. 13270-97-8

3,5-Diphenyloctamethyltetrasiloxane

Cat. No.: B078312
CAS No.: 13270-97-8
M. Wt: 434.8 g/mol
InChI Key: MRUHXDZUINGBFB-UHFFFAOYSA-N
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Description

Research-Grade Mixed Cyclotetrasiloxane for Advanced Material Synthesis 3,5-Diphenyloctamethyltetrasiloxane is a high-value, mixed cyclotetrasiloxane specifically designed for research and development of novel siloxane-based materials. This compound belongs to a class of mixed cyclotetrasiloxanes that are of significant interest in polymer science for their role as functional precursors in molecular design and for modifying the properties of polydimethylsiloxanes (PDMS). The strategic incorporation of phenyl groups onto the cyclotetrasiloxane ring creates a versatile building block for synthesizing siloxane homo- and copolymers with a regular alternation of diorganosylil and dimethylsylil units, which is often difficult to achieve through conventional co-polymerization of different cyclosiloxane monomers. Key Applications & Research Value: Advanced Siloxane Copolymers: Serves as a critical monomer for the synthesis of linear functional polysiloxane matrices with a determined structure. The phenyl substituents on the silicon atom significantly influence the polymerization kinetics, allowing for the creation of copolymers with precise architectures that are challenging to obtain from a mixture of homocyclic siloxanes. Thermally Stable & Specialized Elastomers: Used in the development of silicone rubbers and liquids with enhanced properties. The introduction of phenylene groups into the silicone backbone is known to markedly improve the initial decomposition temperature and thermal aging resistance of the resulting polymers, making them suitable for high-temperature applications. Tailored Material Properties: Enables the fine-tuning of material characteristics such as optical properties, solubility, and mechanical behavior in research settings. The phenyl groups can impart increased rigidity and refractive index compared to standard methyl groups, expanding the potential application scene of the final material. This product is provided for research and development purposes in laboratory settings only. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3Si4/c1-24(2,3)21-26(7,19-15-11-9-12-16-19)23-27(8,22-25(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUHXDZUINGBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927779
Record name 1,1,1,3,5,7,7,7-Octamethyl-3,5-diphenyltetrasiloxanato(5-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13270-97-8
Record name Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3,5,7,7,7-Octamethyl-3,5-diphenyltetrasiloxanato(5-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 3,5 Diphenyloctamethyltetrasiloxane

Design and Synthesis of Silicon-Containing Monomers and Precursors

The foundation for synthesizing 3,5-diphenyloctamethyltetrasiloxane lies in the strategic design and synthesis of its constituent monomers and precursors. This involves the creation of specific organosilane molecules that can be later assembled into the desired tetrasiloxane (B1260621) backbone.

Synthesis of Diphenylsilane Derivatives and Related Organosilanes

The introduction of phenyl groups onto the siloxane chain necessitates the use of diphenylsilane derivatives as key precursors. A common strategy for the synthesis of relevant precursors involves the reaction of a disodium siloxanolate with a dichlorodiorganosilane. For instance, the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diphenylcyclotetrasiloxane, a cyclic precursor that can lead to linear phenyl-substituted siloxanes, is achieved through the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiphenylsilane. nih.govsemanticscholar.orgnih.gov This reaction provides a direct route to a cyclotetrasiloxane with the desired diphenylsilyl unit.

The synthesis of various diphenylsilane derivatives often starts from readily available chlorosilanes. For example, diphenylsilane can be prepared by the reduction of diphenylchlorosilane. google.com Another approach involves the reaction of dichlorodiphenylsilane with a reducing agent. These diphenylsilane derivatives can then be further functionalized to create suitable monomers for polymerization.

A summary of a synthetic approach to a key precursor is presented in the table below:

PrecursorReactantsSolventYieldReference
1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane1,5-Disodiumoxyhexamethyltrisiloxane, DichlorodiphenylsilaneMethyl t-butyl ether (MTBE)55-75% nih.govsemanticscholar.orgnih.gov

Functionalization Strategies for Alkyl- and Aryl-Silane Intermediates

The functionalization of alkyl- and aryl-silane intermediates is a critical step in creating precursors with the desired reactivity for subsequent polymerization. These strategies aim to introduce specific functional groups that can participate in the formation of the siloxane backbone. Diphenylsilane itself is a versatile reagent in organic synthesis and can be activated for various transformations. organic-chemistry.orgchemimpex.com

For the synthesis of precursors for this compound, functionalization often involves the introduction of reactive groups, such as hydroxyl or chloro groups, on the silicon atom. For example, the hydrolysis of dichlorodiphenylsilane yields diphenylsilanediol, a key intermediate that can undergo condensation reactions. The unique chemical structure of diphenylsilane allows for effective surface modification and functionalization. chemimpex.com

Oligomerization and Polymerization Strategies for Siloxane Backbones

Once suitable silicon-containing monomers and precursors are synthesized, the next step involves their assembly into the target this compound. This is typically achieved through oligomerization or polymerization strategies, with ring-opening polymerization (ROP) of cyclic siloxanes being a prominent method.

Ring-Opening Polymerization (ROP) Techniques for Tetrasiloxane Formation

Ring-opening polymerization (ROP) of cyclotetrasiloxanes is a widely used technique for the synthesis of polysiloxanes. researchgate.net This method allows for good control over the molecular weight and structure of the resulting polymer. Both anionic and cationic ROP can be employed, with the choice of method depending on the specific monomers and desired polymer architecture.

Living anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions. This method is particularly effective for the polymerization of strained cyclotrisiloxanes, but can also be applied to less strained cyclotetrasiloxanes. The presence of electron-withdrawing groups, such as phenyl groups, on the silicon atoms can increase the rate of anionic polymerization.

The mechanism of anionic ROP involves the attack of a nucleophilic initiator on a silicon atom of the cyclic monomer, leading to the opening of the ring and the formation of a silanolate active center. This active center then propagates by attacking another cyclic monomer. The living nature of the polymerization is maintained in the absence of termination and chain transfer reactions.

Cationic ring-opening polymerization (CROP) provides an alternative route to polysiloxanes and is typically initiated by strong protic acids or Lewis acids. researchgate.net The mechanism involves the protonation or coordination of a Lewis acid to an oxygen atom of the siloxane bond, followed by ring-opening to generate a silylium ion or a silicenium ion active center. This active species then propagates by attacking other cyclic monomers.

Recent advancements in CROP include the use of photoacid generators, which allow for temporal control over the polymerization process. researchgate.net Photoinitiated CROP of cyclosiloxanes can be initiated by photochemically generated protonic acids. researchgate.net Cationic ROP of hexamethylcyclotrisiloxane (B157284) has been studied in excess water, demonstrating the versatility of this method. nih.gov

The following table summarizes representative data from a cationic ROP experiment:

Hydrosilylation-Based Approaches in Siloxane Synthesis

Hydrosilylation is a fundamental and versatile reaction in organosilicon chemistry used to form silicon-carbon bonds. taylorandfrancis.com While it doesn't directly form the Si-O-Si backbone of the tetrasiloxane, it is crucial for synthesizing the necessary organosilane precursors. The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. taylorandfrancis.com This reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst, which offer high efficiency and yield. tum.desciepub.com

For the synthesis of a precursor for this compound, a potential hydrosilylation route would involve reacting a phenyl-containing alkene with a silane containing an Si-H group. For instance, the reaction of styrene with a chlorosilane bearing a hydride could introduce the required phenyl group onto a silicon atom. Subsequently, this functionalized silane can undergo hydrolysis and condensation to build the siloxane chain. The high yields and tolerance for various functional groups make hydrosilylation an industrially significant method for creating a wide array of organosilicon compounds. sciepub.comresearchgate.net

Condensation Polymerization Routes

Condensation reactions are the most direct method for constructing the siloxane backbone of this compound. These routes involve the elimination of a small molecule, such as water or hydrogen chloride, to form the Si-O-Si linkage.

A primary method is the reaction between a chlorosilane and a silanol (B1196071) (a compound containing a Si-OH group). mcmaster.ca To synthesize this compound, a key strategy involves the co-hydrolysis of dichlorodimethylsilane and dichloromethylphenylsilane. The hydrolysis of these precursors generates their corresponding silanediols, which are highly reactive. These intermediates then undergo condensation to form a mixture of linear and cyclic siloxanes. By carefully controlling the stoichiometry and reaction conditions, the formation of the desired tetrasiloxane can be favored.

Another refined condensation approach involves the reaction of a pre-formed disiloxanediol or a trisiloxane with a dichlorosilane. For example, reacting 1,5-dichlorohexamethyltrisiloxane with diphenyldiol or reacting 1,5-disodiumoxyhexamethyltrisiloxane with diphenyldichlorosilane can provide a more controlled pathway to the target molecule. nih.govsemanticscholar.org This stepwise approach offers better control over the final structure compared to random co-hydrolysis. The reaction of silanols can also be catalyzed by acids or bases to promote the formation of the siloxane bond. google.com

Synthetic RouteKey PrecursorsTypical Catalysts/ReagentsPrimary Bond FormedAdvantages
Hydrosilylation (for Precursors)Alkenes (e.g., Styrene), Hydrosilanes (e.g., HSiMe2Cl)Platinum-based (e.g., Karstedt's catalyst)Si-CHigh yield, high selectivity, mild conditions. sciepub.com
Condensation (Hydrolysis)Dichlorodimethylsilane, Dichloromethylphenylsilane, WaterAcid or BaseSi-O-SiUtilizes common starting materials.
Condensation (Controlled)1,5-Disodiumoxyhexamethyltrisiloxane, DiphenyldichlorosilaneNone (direct reaction)Si-O-SiOffers greater control over the final structure and regioselectivity. nih.govsemanticscholar.org

Control of Stereochemistry and Regioselectivity in this compound Synthesis

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioselectivity) is a significant challenge in siloxane synthesis. This is largely due to the high flexibility of the Si-O-Si bond and the tendency for siloxanes to undergo equilibration (bond scrambling) in the presence of acid or base catalysts, which can randomize the structure. mcmaster.ca

Regioselectivity , ensuring the phenyl groups are located specifically at the 3 and 5 positions of the tetrasiloxane chain, is primarily achieved through the synthetic strategy. Using precursors where the positions of the phenyl groups are already defined is the most effective method. For instance, the condensation of a pre-assembled trisiloxane, such as 1,5-disodiumoxyhexamethyltrisiloxane, with diphenyldichlorosilane directly places the diphenylsilyl group between the trisiloxane units, yielding the desired 3,5-diphenyl substitution pattern. nih.govsemanticscholar.org This avoids the random distribution of phenyl groups that would occur from a simple co-hydrolysis of monomeric chlorosilanes.

Stereochemical control at the silicon atoms bearing the phenyl groups is more complex. Silicon atoms with four different substituents can be chiral centers. The synthesis of silicon-stereogenic silanols that are stable and can be converted into siloxanes through stereospecific reactions offers a pathway to control this aspect. nih.gov By carefully selecting reagents and reaction conditions that avoid racemization, it is possible to synthesize siloxanes with a defined stereochemical structure. researchgate.netresearchgate.net The use of bulky substituents can also influence the steric course of the reaction, favoring the formation of one stereoisomer over another. mcmaster.ca

Advanced Purification and Isolation Techniques for High-Purity Tetrasiloxanes

The synthesis of this compound typically results in a mixture of the desired product, unreacted starting materials, catalysts, and byproducts, which may include other linear siloxanes and various cyclic siloxanes (e.g., octamethylcyclotetrasiloxane). Achieving high purity requires advanced separation and purification techniques.

Distillation: Fractional distillation under reduced pressure is a common method for separating siloxanes based on differences in their boiling points. Given that this compound has a relatively high molecular weight and boiling point (140-145°C at 0.4 mm Hg), this technique can effectively remove more volatile impurities like solvents and smaller cyclic siloxanes. chemicalbook.com

Chromatography: For achieving very high purity, chromatographic methods are indispensable.

Column Chromatography: Silica gel column chromatography is effective for separating cyclic and linear siloxanes from each other, especially when there are differences in polarity. nih.gov The phenyl groups in this compound impart a slightly higher polarity compared to fully methylated siloxanes, allowing for separation.

Gas Chromatography (GC): For analytical assessment of purity and for preparative-scale purification of high-value materials, gas chromatography is a powerful tool. A system can be designed where the impure material is passed through a separating column at a temperature below its boiling point, allowing for the separation of the pure compound from trace impurities. google.com

Solid-Phase Extraction: This technique is particularly useful for removing specific types of impurities. For instance, passing the crude siloxane mixture through a cartridge containing an adsorbent like silica gel can effectively remove polar impurities, such as residual silanols or catalyst residues. google.com

TechniquePrinciple of SeparationImpurities RemovedApplication Level
Fractional Vacuum DistillationDifference in boiling pointsSolvents, lower molecular weight siloxanes, volatile precursors.Bulk purification.
Silica Gel Column ChromatographyDifference in polarityOther cyclic and linear siloxanes, polar byproducts. nih.govLaboratory to medium-scale purification.
Preparative Gas ChromatographyDifference in volatility and interaction with stationary phaseClosely related isomers, trace impurities. google.comHigh-purity, small-scale applications.
Solid-Phase ExtractionAdsorption of polar compoundsPolar impurities, catalyst residues, residual silanols. google.comFinal polishing/finishing step.

Advanced Spectroscopic Characterization and Structural Analysis of 3,5 Diphenyloctamethyltetrasiloxane

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule.

Infrared spectroscopy is a powerful tool for identifying the key functional groups within 3,5-Diphenyloctamethyltetrasiloxane by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The primary vibrational modes of interest are the siloxane (Si-O-Si) backbone, the silicon-carbon (Si-C) bonds, and the various carbon-hydrogen (C-H) bonds.

The most prominent feature in the IR spectrum of a siloxane is the strong, broad absorption band arising from the asymmetric stretching of the Si-O-Si bonds, typically observed in the 1000-1100 cm⁻¹ region. For linear siloxanes like the tetrasiloxane (B1260621) , this band is expected to be particularly intense and is often found around 1060-1090 cm⁻¹. rsc.orgresearchgate.net

The presence of methyl groups attached to silicon is confirmed by several characteristic absorptions. A sharp, intense band around 1255-1265 cm⁻¹ is due to the symmetric deformation (scissoring) of the C-H bonds in the Si-CH₃ groups. rsc.org Additionally, a rocking vibration for the Si-CH₃ group appears in the 785-840 cm⁻¹ range. rsc.org The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are found in the 2950-2970 cm⁻¹ and 2900-2910 cm⁻¹ regions, respectively. researchgate.net

The phenyl groups introduce their own set of characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring appear in the 1400-1600 cm⁻¹ range, with a particularly sharp band near 1430 cm⁻¹ being characteristic of a phenyl group attached to a silicon atom. rsc.org Out-of-plane C-H bending vibrations (wagging) of the phenyl groups give rise to strong absorptions in the 690-740 cm⁻¹ region, which can help confirm the substitution pattern. rsc.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric Stretch Si-O-Si 1060 - 1090 Strong, Broad
Symmetric Deformation Si-CH₃ 1255 - 1265 Strong, Sharp
Rocking Si-CH₃ 785 - 840 Medium-Strong
Asymmetric Stretch C-H (in CH₃) 2950 - 2970 Medium
Symmetric Stretch C-H (in CH₃) 2900 - 2910 Weak
Stretch C-H (aromatic) 3000 - 3100 Medium-Weak
Ring Stretch C=C (aromatic) ~1430, ~1480, ~1590 Medium-Strong

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the phenyl groups and the siloxane backbone of the target molecule.

The phenyl groups in this compound produce several strong and characteristic Raman signals. The most intense of these is typically the symmetric ring-breathing vibration, which appears as a very sharp and strong peak near 1000 cm⁻¹. Other significant phenyl group vibrations include the C-H in-plane bending at approximately 1030 cm⁻¹ and the C=C stretching mode around 1590-1600 cm⁻¹. nih.gov These signals serve as a distinct signature for the presence of the phenyl substituents.

The Si-O-Si backbone vibrations, while strong in the IR spectrum, are also observable in the Raman spectrum. The symmetric Si-O-Si stretching vibration gives rise to a band in the 450-550 cm⁻¹ region. This band's position and shape can provide information about the conformation and symmetry of the siloxane chain. The Si-C stretching vibrations also appear in the Raman spectrum, typically in the 600-800 cm⁻¹ range.

Table 2: Key Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
Symmetric Ring Breathing Phenyl Group ~1000 Very Strong
C=C Stretch Phenyl Group ~1590 Strong
C-H In-plane Bend Phenyl Group ~1030 Medium
Symmetric Stretch Si-O-Si 450 - 550 Medium-Weak
Stretch Si-C 600 - 800 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and three-dimensional structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the atoms within the molecule.

A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and its silicon core.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the phenyl groups. The methyl protons on the terminal trimethylsilyl (B98337) (M) units and the internal dimethylsiloxy (D) units are in slightly different chemical environments and are expected to appear as sharp singlets in the 0.05-0.25 ppm range. magritek.com The methyl protons on the silicon atom that is also bonded to a phenyl group (a T-type silicon environment) would likely be shifted slightly downfield. The aromatic protons of the phenyl groups would appear as a multiplet in the 7.2-7.6 ppm region. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms. The methyl carbons attached to the silicon atoms are expected to resonate at approximately 0-2 ppm. researchgate.net The aromatic carbons of the phenyl group will show several signals in the 125-140 ppm range, with the ipso-carbon (the carbon directly attached to the silicon) being distinct from the ortho, meta, and para carbons. rsc.org

²⁹Si NMR: Silicon-29 NMR is particularly diagnostic for siloxanes. The different types of silicon atoms in the structure—terminal trimethylsilyl (M), internal dimethylsiloxy (D), and phenyl-substituted (T-type)—will have characteristic chemical shifts. Based on data from similar structures, the terminal M-type silicon atoms are expected to resonate around 5 to 10 ppm. nih.gov The internal D-type silicon atoms typically appear in the -20 to -25 ppm range. researchgate.net The silicon atom bearing the phenyl group (a T-type environment) is expected to have a chemical shift in the range of -40 to -70 ppm. chemguide.co.uk

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H Si-CH ₃ (Terminal M units) 0.05 - 0.15 Singlet
¹H Si-CH ₃ (Internal D units) 0.15 - 0.25 Singlet
¹H Si-CH ₃ (Phenyl-substituted T unit) 0.30 - 0.50 Singlet
¹H Aromatic H 7.20 - 7.60 Multiplet
¹³C Si-C H₃ (all) 0 - 2 Quartet (in ¹H-coupled)
¹³C Aromatic C 125 - 140 Multiple signals
²⁹Si Si (CH₃)₃ (Terminal M units) 5 - 10 Singlet
²⁹Si O-Si (CH₃)₂-O (Internal D units) -20 to -25 Singlet

To unambiguously assign the signals from the 1D NMR spectra and confirm the connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. In this molecule, it would primarily show correlations between the adjacent protons within the phenyl rings (ortho, meta, and para protons), helping to resolve the multiplet structure observed in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals in the 0.05-0.5 ppm range to the methyl carbon signals around 0-2 ppm, and the aromatic proton signals (7.2-7.6 ppm) to their corresponding aromatic carbon signals (125-135 ppm).

From the methyl protons to their own silicon atom (²JCH) and adjacent silicon atoms (³JCH).

From the methyl protons to the ipso-carbon of the phenyl ring.

From the aromatic protons to the silicon atom they are attached to (³JSiH).

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak can be observed, confirming the molecular weight of 414.19 g/mol (for the most common isotopes).

When using a higher energy technique like Electron Ionization (EI), the molecule fragments in a predictable manner. The fragmentation of organosiloxanes is characterized by specific bond cleavages and rearrangements.

Common fragmentation pathways for this compound would include:

Loss of a methyl group (-CH₃): This is a very common initial fragmentation for silicones, leading to a stable cation. This would produce a prominent peak at m/z 399 (M-15).

Loss of a phenyl group (-C₆H₅): Cleavage of the Si-Ph bond would result in a fragment at m/z 337 (M-77).

Cyclic Siloxane Fragments: Siloxane chains are known to rearrange and cleave to form stable cyclic fragments. For example, the formation of the cyclic trimer (hexamethylcyclotrisiloxane, D₃) cation radical is a common pathway in the fragmentation of larger siloxanes.

Rearrangements: The initial molecular ion can undergo rearrangements, such as the migration of a phenyl or methyl group, prior to fragmentation, leading to a complex pattern of daughter ions.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (EI)

m/z Identity Fragmentation Pathway
414 [M]⁺ Molecular Ion
399 [M - CH₃]⁺ Loss of a methyl radical
337 [M - C₆H₅]⁺ Loss of a phenyl radical
281 [M - C₆H₅ - C₄H₁₂]⁺ Further fragmentation, e.g., loss of isobutane (B21531) from t-butyl group if present as impurity, or other rearrangements.
207 [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ Cleavage of the siloxane chain

X-ray Diffraction and Scattering Studies for Crystalline or Amorphous Structure of Derivatives and Related Polymers

X-ray diffraction (XRD) and scattering techniques are pivotal in elucidating the morphology of polysiloxane derivatives, determining whether they possess a crystalline, semi-crystalline, or amorphous structure. The introduction of phenyl groups into the polysiloxane backbone, as in this compound, significantly influences the polymer's ability to crystallize.

Research has consistently shown that incorporating bulky phenyl units into the polydimethylsiloxane (B3030410) (PDMS) chain disrupts the regular packing of polymer chains, thereby suppressing crystallization. researchgate.netnsf.gov Even a small molar percentage of diphenyl siloxane units can be sufficient to render the copolymer completely amorphous. researchgate.net This is a critical modification, as it prevents the material from becoming brittle at low temperatures, maintaining its desirable rubbery-like elasticity over a wider temperature range. nsf.gov

Molecular dynamics simulations complement experimental findings by providing insights into the structural changes at the atomic level. nsf.gov These simulations reveal that as the proportion of diphenyl components increases, the linear copolymer chain expands. This expansion, coupled with the steric hindrance from the phenyl groups, impedes the formation of ordered crystalline lamellae, which are characteristic of crystalline polymers. nsf.govmcpolymers.com Instead, the polymer chains become entangled in a disordered, random arrangement, typical of an amorphous solid. mcpolymers.com

The degree of crystallinity is a crucial parameter that dictates the mechanical and thermal properties of these materials. mcpolymers.com Differential Scanning Calorimetry (DSC) is often used in conjunction with XRD to quantify the degree of crystallinity. For instance, a DSC scan of a semi-crystalline PDMS will show a distinct melting endotherm, whereas a fully amorphous phenyl-containing copolymer will only exhibit a glass transition temperature (Tg). nih.gov The absence of a melting peak in the DSC thermogram of a polysiloxane copolymer is strong evidence of its amorphous nature. nih.gov

Studies on poly(dimethyl-co-diphenyl)siloxane copolymers have demonstrated that the microstructure is typically random, with the phenyl units distributed throughout the polymer chain. This random distribution further contributes to the suppression of crystallization. nih.gov The analysis of XRD patterns for such copolymers would reveal broad, diffuse halos characteristic of amorphous materials, rather than the sharp, well-defined peaks associated with crystalline structures.

Table 1: Influence of Phenyl Substitution on Polysiloxane Crystallinity

Polysiloxane TypePhenyl Content (mol%)Predominant StructureKey Structural Feature
Polydimethylsiloxane (PDMS)0Semi-crystallineOrdered lamellae formation
Poly(dimethyl-co-diphenyl)siloxaneLow (e.g., 3.3)AmorphousDisruption of chain packing
High Phenyl Content Polysiloxane>10AmorphousSignificant chain expansion and entanglement

Advanced Spectroscopic Coupling and Imaging Techniques

The intricate chemical nature and spatial organization of this compound and its composites necessitate the use of advanced spectroscopic and imaging techniques that provide information beyond conventional methods.

Electron Energy-Loss Spectroscopy (EELS) Coupled with Multi-wavelength Raman Spectroscopy

The coupling of Electron Energy-Loss Spectroscopy (EELS) with multi-wavelength Raman spectroscopy offers a powerful approach for a comprehensive chemical and structural analysis at the nanoscale. aalto.fiarxiv.orgresearchgate.net While Raman spectroscopy provides detailed information about molecular vibrations and chemical bonds, EELS, typically integrated into a transmission electron microscope (TEM), offers high spatial resolution elemental and chemical information. aalto.fieels.infowikipedia.org

EELS analyzes the energy distribution of electrons that have passed through a thin sample, revealing details about elemental composition, bonding, and electronic properties. eels.infowikipedia.org For organosilicon compounds, EELS can provide insights into the distribution of silicon, carbon, and oxygen, as well as the fine structure at the core-loss edges which reveals information about the local chemical environment and bonding states. eels.infonih.gov

Multi-wavelength Raman spectroscopy, on the other hand, can mitigate issues of fluorescence and provide a more complete vibrational profile of the material. researchgate.net By combining these techniques, researchers can correlate the elemental and chemical information from EELS with the specific molecular structures identified by Raman spectroscopy. aalto.fiarxiv.org This is particularly valuable for studying inhomogeneities and interfaces in composite materials containing phenyl-substituted siloxanes. aalto.firesearchgate.net For instance, one could map the distribution of silicon and phenyl groups at a nanoparticle-polymer interface using EELS and simultaneously use Raman to probe the stress and chemical interactions in that specific region.

Table 2: Comparison of EELS and Raman Spectroscopy for Siloxane Analysis

FeatureElectron Energy-Loss Spectroscopy (EELS)Multi-wavelength Raman Spectroscopy
Probe High-energy electronsPhotons (laser light)
Information Elemental composition, bonding, electronic structure eels.infowikipedia.orgMolecular vibrations, chemical bonds, crystallinity oxinst.jpaps.org
Spatial Resolution High (atomic to nanometer scale) aalto.fiLower (typically sub-micrometer)
Strengths Elemental mapping, analysis of light elements nih.govyoutube.comSensitivity to molecular structure, non-destructive oxinst.jp
Limitations Requires thin, electron-transparent samples, potential for beam damage eels.infonih.govCan be affected by fluorescence, weaker signal

Hyperspectral and Multispectral Imaging for Spatial Distribution Analysis in Composites

Hyperspectral and multispectral imaging are non-destructive techniques that combine spectroscopy and imaging to provide detailed information about the spatial distribution and chemical composition of components within a composite material. csem.chresearchgate.nethyspex.com These methods capture a series of images at multiple wavelengths, creating a "data cube" where each pixel contains a spectrum of the material at that point. csem.chresearchgate.net

For composites containing this compound, hyperspectral imaging can be used to:

Map the distribution of the siloxane: By identifying the characteristic spectral signatures of the Si-O-Si and phenyl groups, one can visualize how the siloxane is dispersed throughout the composite matrix. researchgate.nethyspex.com

Assess the homogeneity of the blend: This is crucial for ensuring consistent material properties throughout the composite.

Identify and characterize interfaces: The spectral information at the interface between the siloxane and other components (e.g., fillers, other polymers) can reveal details about adhesion and chemical interactions.

Detect defects and contaminants: Areas with unexpected spectral signatures can indicate the presence of voids, agglomerates, or impurities.

Multispectral imaging, which captures data at a smaller number of discrete wavelength bands, can be a faster and more cost-effective alternative for routine quality control once the key spectral features of interest have been identified using hyperspectral imaging. csem.ch

Cavity-Enhanced Raman Spectroscopy (CERS) and White Cell FTIR for Gaseous Product Analysis

During the synthesis, processing, or degradation of polysiloxanes, volatile byproducts can be generated. Cavity-Enhanced Raman Spectroscopy (CERS) and Fourier-Transform Infrared (FTIR) spectroscopy using a White cell are highly sensitive techniques for the analysis of these gaseous products.

Cavity-Enhanced Raman Spectroscopy (CERS) significantly enhances the weak Raman scattering signal from gases, enabling the detection of low concentrations of analytes. nih.govrsc.org This is achieved by using an optical cavity, typically formed by high-reflectivity mirrors, to increase the interaction length between the laser beam and the gas sample. nih.govnih.govmdpi.com CERS is capable of simultaneous multi-component analysis and can be used to identify and quantify volatile siloxanes and other organic compounds that may be released. rsc.orgnih.gov

White Cell FTIR Spectroscopy is another powerful technique for gas analysis. A White cell is a type of multi-pass gas cell that increases the optical path length, thereby enhancing the absorption signal according to the Beer-Lambert law. epa.gov FTIR is particularly sensitive to the vibrational modes of siloxanes, with strong absorption bands associated with the Si-O-Si and Si-C bonds. nih.govmdpi.comtwintek.com This technique can be used for real-time monitoring of gas compositions, providing valuable information about reaction kinetics and degradation pathways. epa.govnih.gov On-line FTIR has been successfully developed to measure siloxane concentrations in various gas streams. nih.govresearchgate.net

Table 3: Techniques for Gaseous Product Analysis of Siloxanes

TechniquePrincipleAdvantagesTypical Application
Cavity-Enhanced Raman Spectroscopy (CERS)Increased laser-gas interaction length in an optical cavity nih.govnih.govHigh sensitivity, multi-component detection rsc.orgnih.govIdentifying and quantifying volatile organic byproducts
White Cell FTIR SpectroscopyIncreased optical path length for enhanced IR absorption epa.govHigh sensitivity for siloxanes, real-time monitoring epa.govnih.govMonitoring degradation pathways and reaction kinetics

Application of Isotopic Labeling in Mechanistic Spectroscopic Studies

Isotopic labeling is a powerful tool used in conjunction with spectroscopic techniques to elucidate reaction mechanisms and study molecular dynamics. nih.govbiorxiv.orgnih.gov By selectively replacing certain atoms in a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), one can trace the fate of these atoms through a chemical process.

In the context of this compound, isotopic labeling can be applied to:

Investigate reaction mechanisms: For example, by using ¹⁸O-labeled water during the hydrolysis of a siloxane precursor, one can determine whether the oxygen in the resulting siloxane bridge comes from the water or the precursor. researchgate.net This provides definitive evidence for the reaction pathway.

Elucidate degradation pathways: By labeling specific parts of the siloxane molecule, such as the phenyl groups or the methyl groups, and then analyzing the degradation products using techniques like mass spectrometry or FTIR, researchers can pinpoint which bonds are breaking and what new structures are being formed.

Aid in spectral assignment: The shift in vibrational frequencies upon isotopic substitution can help to definitively assign specific peaks in IR and Raman spectra to particular molecular motions. This is crucial for a correct interpretation of the spectroscopic data.

For instance, a study on a silicon-stereogenic aminosilanol utilized ¹⁸O-labeling to reveal a hidden exchange of oxygen atoms between the silanol (B1196071) and water, a process that occurred with retention of the silicon center's configuration. researchgate.net This level of mechanistic detail would be nearly impossible to obtain without the use of isotopic labeling.

The combination of isotopic labeling with sensitive spectroscopic methods provides an unparalleled level of insight into the chemical behavior of this compound and its derivatives, from their synthesis to their long-term stability.

Computational and Theoretical Investigations of 3,5 Diphenyloctamethyltetrasiloxane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. These methods, rooted in solving the Schrödinger equation, offer insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the molecular structure and electronic properties of medium to large-sized molecules with a favorable balance of accuracy and computational cost. nih.govresearchgate.net For 3,5-Diphenyloctamethyltetrasiloxane, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to determine its most stable three-dimensional arrangement of atoms—the optimized molecular geometry. scielo.org.mxnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthSi-O1.65 Å
Si-C (methyl)1.88 Å
Si-C (phenyl)1.89 Å
Bond AngleSi-O-Si145.8°
O-Si-O110.2°
C(methyl)-Si-C(phenyl)109.5°
Dihedral AngleSi-O-Si-O175.3°
C-Si-C-C (phenyl rotation)45.2°

Note: The values in this table are hypothetical and representative of typical DFT results for similar compounds.

Beyond molecular geometry, DFT is used for orbital analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. For this compound, the HOMO is typically localized on the electron-rich phenyl groups and the siloxane oxygen atoms, while the LUMO may be distributed over the phenyl rings and silicon atoms.

Prediction of Spectroscopic Parameters and Conformational Energies

Theoretical calculations are also invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of the molecule. For instance, DFT can be used to calculate the theoretical infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. scielo.org.mx Calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, such as the characteristic Si-O-Si stretching and bending modes, as well as vibrations associated with the methyl and phenyl groups. Theoretical NMR chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei can be compared with experimental data to confirm the molecular structure.

Furthermore, computational methods can explore the conformational energy landscape of flexible molecules like this compound. By systematically rotating key dihedral angles, such as those along the siloxane backbone and the bonds connecting the phenyl groups, a potential energy surface can be mapped out. This analysis identifies the lowest energy (most stable) conformations and the energy barriers between different conformational states. This information is vital for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Table 2: Calculated Relative Conformational Energies for this compound

ConformerPhenyl Group OrientationRelative Energy (kcal/mol)
1Anti0.00
2Gauche1.25
3Eclipsed5.60

Note: This table presents hypothetical data to illustrate the concept of conformational energy differences.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This is particularly important for understanding the behavior of flexible molecules like this compound in different environments.

Analysis of Siloxane Backbone Flexibility and Phenyl Group Rotational Dynamics

A key feature of siloxanes is the high flexibility of the Si-O-Si linkage. MD simulations are an excellent tool for quantifying this flexibility. By tracking the fluctuations of bond lengths, bond angles, and dihedral angles over the course of a simulation, the degree of motion in the siloxane backbone can be determined. This is often characterized by calculating order parameters or autocorrelation functions for specific vectors within the molecule.

Similarly, the rotational dynamics of the phenyl groups can be analyzed. The rate and extent of rotation of the phenyl groups are influenced by steric hindrance from the adjacent methyl groups and the siloxane backbone, as well as intermolecular interactions in a condensed phase. Understanding these rotational dynamics is important as they can affect the material's properties, such as its dielectric constant and mechanical behavior.

Reaction Mechanism Modeling and Pathway Prediction for Oligomerization and Degradation

Computational chemistry can also be used to investigate the chemical reactions that this compound might undergo, such as oligomerization (linking up of molecules to form longer chains) and degradation (breaking down into smaller molecules).

By modeling potential reaction pathways, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energies for different reaction steps. This information is critical for understanding the kinetics of these reactions and predicting the conditions under which they are likely to occur. For example, the acid- or base-catalyzed ring-opening polymerization of cyclic siloxanes is a common process, and DFT calculations can elucidate the detailed mechanism of such reactions involving this compound. Similarly, the thermal or oxidative degradation of the molecule can be modeled to predict the likely breakdown products and the stability of the compound under various conditions. This predictive capability is invaluable for designing more stable and durable siloxane-based materials.

Development of Predictive Models for Structure-Property Correlations

The development of predictive models for compounds like this compound is rooted in the field of Quantitative Structure-Property Relationship (QSPR) studies. nih.govwiley.com These computational models are designed to mathematically correlate the molecular structure of a compound with its physicochemical properties, enabling the prediction of behavior without the need for extensive empirical testing. wiley.comwindows.net For phenyl-substituted siloxanes, these models are particularly valuable for forecasting key characteristics such as thermal stability and refractive index, which are critical for their application in advanced materials. uni-marburg.deresearchgate.netmdpi.com

The foundation of a QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. wiley.comresearchgate.net For a molecule like this compound, these descriptors fall into several categories:

Topological Descriptors: These describe the atomic connectivity and branching of the siloxane backbone.

Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule.

Constitutional Descriptors: These include simple counts of atoms, bonds, molecular weight, and the presence of specific functional groups, such as the phenyl rings. chemrxiv.org

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide information on electronic properties like charge distribution, dipole moment, and the energies of molecular orbitals (HOMO/LUMO). researchgate.net

Researchers develop QSPR models by creating a dataset of related siloxane compounds, calculating a wide array of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best-fitting equation that links a subset of these descriptors to a measured property. windows.netresearchgate.netgatech.edu

The table below illustrates the types of molecular descriptors that would be calculated for this compound and used in the development of predictive models.

Table 1: Representative Molecular Descriptors for QSPR Modeling of this compound

Descriptor ClassSpecific Descriptor ExampleStructural Information EncodedPredicted Property
Constitutional Molecular Weight (MW)Total mass of the moleculeThermal Stability, Boiling Point
Count of Phenyl RingsNumber of aromatic groupsRefractive Index, Thermal Stability
Topological Wiener IndexCompactness and branching of the siloxane chainViscosity, Boiling Point
Kier & Hall Connectivity IndicesDegree of branching and complexity of the molecular graphVarious physical properties
Geometrical Molecular Surface AreaThe 3D surface area of the moleculeSolubility, Intermolecular Interactions
Molecular VolumeThe 3D volume occupied by the moleculeDensity, Packing Efficiency
Quantum-Chemical Dipole MomentPolarity and charge distributionDielectric Constant, Intermolecular Forces
Molar Refractivity (AMR)Molar polarizability of the moleculeRefractive Index

Once a statistically significant relationship is established, it can be expressed as a predictive equation. For instance, a model predicting the refractive index (nD) of phenyl-substituted oligosiloxanes might take a form similar to the hypothetical equation below. Such models are validated using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²), which assess the model's ability to fit the data and predict the properties of new, untested compounds. nih.gov

The presence of phenyl groups is known to increase the refractive index of polysiloxanes. researchgate.net Therefore, descriptors related to aromaticity and polarizability are often significant in these models. Similarly, for thermal stability, descriptors quantifying bond energies and molecular weight are crucial, as degradation often involves the fragmentation of the polymer chain into smaller, volatile cyclic structures. mdpi.comgelest.comnih.gov

Table 2: Example of a Hypothetical QSPR Model for Refractive Index

Predicted PropertyHypothetical Linear Model EquationKey DescriptorsStatistical Validation
Refractive Index (nD) nD = c₀ + (c₁ × N_phenyl) + (c₂ × AMR) + (c₃ × V_mol)N_phenyl : Number of Phenyl GroupsAMR : Molar RefractivityV_mol : Molecular Volume : > 0.95Q² (Leave-one-out) : > 0.90

Note: The equation and coefficients (c₀, c₁, c₂, c₃) are illustrative examples of a typical QSPR model structure.

Through these computational approaches, researchers can systematically investigate how structural modifications—such as altering the number or position of phenyl groups on the siloxane chain—would influence the key properties of this compound, thereby guiding the design of new materials with tailored performance characteristics. uni-marburg.degatech.edu

Investigation of Structure Property Relationships in 3,5 Diphenyloctamethyltetrasiloxane and Its Derivatives

Influence of Diphenyl Substitution on Oligomer and Polymer Conformation and Flexibility

The remarkable flexibility of the polysiloxane backbone, characterized by the rotational freedom of the Siloxane (Si-O-Si) bonds, is significantly modified by the incorporation of diphenyl units. mdpi.com In standard polydimethylsiloxane (B3030410) (PDMS), the Si-O-Si bond angle is wide, and the energy barrier for rotation is low, resulting in a highly flexible, helical molecular chain. mdpi.com

The substitution of smaller methyl groups with bulky, rigid phenyl groups introduces substantial steric hindrance. mdpi.comnih.gov This steric crowding restricts the rotation around the Si-O and Si-C bonds, leading to a marked decrease in the flexibility and mobility of the molecular chain. nih.govnih.gov As the content of diphenylsiloxane units increases in a polymer, the conformational landscape shifts. The chains transition from a flexible, coiled helix to a more rigid, short, rod-shaped structure. mdpi.com This increased rigidity is also evidenced by a higher ratio of trans-to-gauche conformations in the polymer backbone. mdpi.com Molecular dynamics simulations have shown that the attraction between adjacent phenyl groups strengthens both intramolecular and intermolecular interactions, further limiting segmental movement and reducing the number of stable conformations available to the chain. mdpi.comnih.gov

Correlation between Molecular Architecture and Macroscopic Material Behaviors

The conformational changes induced by diphenyl substitution at the molecular level directly translate to significant alterations in the macroscopic properties of the resulting materials.

The introduction of phenyl groups disrupts the regular, ordered packing of siloxane chains, which effectively suppresses the tendency of PDMS to crystallize at low temperatures. researchgate.netresearchgate.net This ensures that the material retains flexibility over a wider temperature range. researchgate.net However, the same phenyl groups that inhibit crystallization also restrict chain mobility, leading to an increase in the glass transition temperature (Tg). As phenyl content increases, the Tg of the material rises, signifying a shift in its flexible operating window to higher temperatures. mdpi.comnih.gov For instance, the Tg of PDMS is approximately -123°C, while copolymers containing diphenylsiloxane units can have Tg values of -90°C or -59°C depending on the concentration. mdpi.com

The strong interactions and steric hindrance from phenyl groups also increase the internal friction between polymer chains. mdpi.com This enhanced internal friction leads to improved damping performance, as the material becomes more effective at dissipating energy. mdpi.comnih.gov The mechanical strength of materials derived from diphenyl-substituted siloxanes is also enhanced. researchgate.netresearchgate.net

Table 1: Effect of Phenyl Substitution on Glass Transition Temperature (Tg)

Polymer Phenyl Content Glass Transition Temperature (Tg) Crystallization/Melting
Polydimethylsiloxane (PDMS) 0% -123°C mdpi.com Exhibits crystallization at -89°C and melting at -45°C mdpi.com
PDMS-co-PMPS (Methylphenyl) Moderate -90°C mdpi.com No crystallization observed researchgate.net

One of the most significant advantages of incorporating phenyl groups into a siloxane backbone is the dramatic enhancement of thermal stability. nih.govresearchgate.netresearchgate.net The rigid structure of the phenyl group inhibits the thermal motion of the main siloxane chain. kimiter.com This increased stability is evident in thermogravimetric analysis (TGA), which shows that the onset temperature for thermal degradation is significantly higher in phenyl-containing siloxanes.

For example, increasing the phenyl content in a silicone gel from 0.88 wt% to 3.17 wt% can raise the temperature at which 10% weight loss occurs from 440.5°C to 480.0°C in a nitrogen atmosphere. nih.gov In other studies, poly(phenyl-substituted siloxanes/silsesquioxanes) have shown an increase in the temperature of 5% mass loss (T5%) by over 182°C compared to hydrogen-containing siloxanes. mdpi.com This high thermal stability makes these materials suitable for high-temperature applications where standard silicones would degrade. kimiter.com

Table 2: Thermal Stability of Phenyl-Substituted Siloxanes

Material Type Key Feature Temperature at 5% Mass Loss (T5%) Residual Weight Ratio (Rw)
Hydrogen-Containing Siloxanes (HCS) Precursor Lower 14.63% mdpi.com

The phenyl group possesses a high molar refractive index compared to the methyl group. nih.gov Consequently, substituting methyl groups with phenyl groups on the siloxane chain provides a direct and effective method for increasing the refractive index (RI) of the material. mdpi.com This allows for the precise engineering of optical properties. The refractive index of a standard PDMS is approximately 1.40, whereas the introduction of diphenylsiloxane units can elevate the RI to over 1.50. mdpi.comnih.gov For instance, 1,3,5,7-tetramethyl-1,3,5,7-tetraphenylcyclotetrasiloxane (TMDPTS), a compound with two phenyl groups and two Si-H bonds, has a refractive index of 1.5330 at 20°C. nih.gov This property is highly valuable for applications in optical materials, such as high-performance LED packaging, where high refractive indices are required to improve light extraction efficiency. mdpi.com

The chemical nature of the phenyl group also influences the surface properties of the material. The phenyl group is hydrophobic, which imparts greater water and chemical resistance to the siloxane. kimiter.com Materials with a high phenyl content can exhibit a water contact angle greater than 100°, indicating significant hydrophobicity. kimiter.com This characteristic is beneficial for creating protective coatings and seals that must resist moisture and chemical attack. kimiter.com

In composite materials, the presence of phenyl groups on the siloxane component can significantly affect interfacial interactions. The potential for intermolecular interactions between phenyl groups can lead to the formation of aggregates when these molecules are dispersed in a polymer matrix. researchgate.net These interactions influence the dispersion of the siloxane phase and can impact the mechanical properties of the final composite material by affecting stress transfer and energy dissipation at the interface. researchgate.net

Advanced Applications and Functionalization Research of 3,5 Diphenyloctamethyltetrasiloxane

Role in Optical and Electro-Optical Devices

General research has highlighted the utility of phenyl-substituted siloxanes in optical applications due to their higher refractive indices compared to their non-phenylated counterparts. However, specific data for 3,5-Diphenyloctamethyltetrasiloxane is limited to its basic physical properties.

Components in Electrowetting Liquid Lenses and Variable Focus Optics

No specific studies were found that document the use of this compound as a component in electrowetting liquid lenses or other variable focus optics. The development of these devices often involves proprietary formulations, and the specific components are not always disclosed in public literature.

Development of High Refractive Index Materials for Optical Applications

The introduction of phenyl groups into a siloxane structure is a well-established method for increasing its refractive index. The basic refractive index for this compound is documented as approximately 1.4774. While this property suggests potential for use in high refractive index materials, no specific research was found that elaborates on its use in the development of optical materials or coatings. General studies on similar phenyl-containing siloxane polymers show a correlation between phenyl content and refractive index, with some copolymers reaching values up to 1.60. However, detailed performance data and formulation specifics for this compound in this context are absent from the available literature.

Utilization in Catalysis and Ligand Design

The search for applications of this compound in the field of catalysis and ligand design did not yield any specific results.

Incorporation into Chiral Ligands for Asymmetric Synthesis

There is no available research that describes the use of this compound as a building block or scaffold for the synthesis of chiral ligands for asymmetric catalysis.

Precursor for Advanced Organometallic Catalysts

Similarly, no literature could be found that details the use of this compound as a precursor for the synthesis of advanced organometallic catalysts.

Integration into High-Performance Polymeric Materials

While phenyl-containing siloxanes are known to be incorporated into high-performance polymers to enhance properties such as thermal stability and refractive index, specific research detailing the integration of this compound into such materials is not publicly documented. Safety data sheets for the compound indicate its primary use as a chemical intermediate for research purposes, suggesting that it may be used in the synthesis of other molecules rather than being directly incorporated as a monomer in polymerization reactions for commercial applications.

Enhancing Thermal and Mechanical Stability of Siloxane Elastomers

The introduction of diphenylsiloxane units, such as those found in polymers derived from this compound, is a well-established strategy for augmenting the performance of siloxane elastomers. The presence of bulky phenyl groups along the polysiloxane chain directly enhances thermal stability by inhibiting the primary degradation pathway for polydimethylsiloxane (B3030410) (PDMS). rsc.orgnih.gov This degradation typically occurs via a "back-biting" mechanism where the siloxane chain folds back on itself, leading to the formation of volatile cyclic siloxanes and a rapid loss of molecular weight at elevated temperatures. rsc.org The steric hindrance provided by the phenyl groups makes this cyclization process more difficult, thus raising the material's decomposition temperature. nih.gov

Research has demonstrated a significant improvement in thermal resistance with the inclusion of these units. For instance, the synthesis of poly(methyl(trifluoropropyl)-diphenyl siloxane) copolymers showed that the temperature for 5% mass loss was elevated by 72 °C in a nitrogen atmosphere compared to the base polymer without diphenylsiloxane units. rsc.orgnih.gov Similarly, diphenyl silicone rubber has been shown to have a decomposition temperature exceeding 410 °C, confirming its suitability for high-temperature applications such as those required in aerospace. nih.gov

Mechanically, the phenyl groups contribute to performance across a wide temperature range. At low temperatures, a common issue with PDMS is its tendency to crystallize, which can lead to a loss of flexibility and mechanical function. scispace.com The incorporation of phenylsiloxane disrupts the regular, ordered structure of the polymer chains, suppressing crystallization and maintaining elastomeric properties at lower temperatures. scispace.com Conversely, at ambient and elevated temperatures, phenyl-rich microphases can form within the polymer matrix, acting as reinforcing domains. rsc.org This reinforcement leads to enhanced tensile and tear strengths, creating more robust and durable elastomers. rsc.org The strategic placement and concentration of these diphenylsiloxane units allow for the fine-tuning of mechanical properties to meet specific engineering demands. scispace.com

Comparative Thermal Properties of Siloxane Elastomers

PropertyStandard Polydimethylsiloxane (PDMS)Phenyl-Containing Siloxane ElastomerReference
Decomposition Onset (in N2)~300-400 °C> 410 °C nih.govgelest.com
Glass Transition Temperature (Tg)~ -125 °C~ -106 °C nih.govd-nb.info
Low-Temperature BehaviorProne to crystallizationCrystallization suppressed scispace.com

Modifiers for Advanced Coatings and Surface Technologies

Beyond optical uses, these modifiers are critical for developing thermally resistant and protective coatings. For example, composite films made from diphenyl silicone rubber have been developed for use as thermal control coatings on spacecraft. nih.gov These coatings must withstand extreme temperature fluctuations and provide excellent dimensional stability. The inherent thermal stability of the diphenylsiloxane units contributes to a coating that can operate effectively in harsh environments. nih.gov Furthermore, the addition of phenyl-functional copolymers can be used to create slippery, liquid-infused surfaces with low roll-off angles and enhanced water repellency, which have applications as anti-fouling coatings in marine environments. google.com

Properties of a Diphenylsiloxane-Dimethylsiloxane Copolymer Fluid

PropertyValueReference
Density (g/mL at 25 °C)0.99 gelest.com
Refractive Index (at 20 °C)1.436 gelest.com
Dielectric Constant2.78 gelest.com
Surface Tension (mN/m)22.8 gelest.com
Pour Point (°C)-70 gelest.com

Development of Specialized Separation Membranes

In the field of membrane science, polysiloxanes are known for their high gas permeability, a result of the flexible Si-O backbone. d-nb.info However, standard PDMS membranes often lack the selectivity needed for certain separations. The incorporation of diphenylsiloxane units into the polymer structure is an effective strategy to create specialized membranes with enhanced performance. The bulky phenyl groups act as rigid molecular spacers, altering the free volume architecture within the polymer matrix. nih.gov This modification is crucial for tuning the diffusion and solubility characteristics of the membrane. d-nb.info

This structural change is particularly advantageous for pervaporation processes, which are used to separate volatile organic compounds (VOCs) from water. Research has shown that introducing phenyl spacers into a PDMS membrane creates higher-efficiency diffusion channels for larger molecules. nih.gov In a study on phenol (B47542) recovery, a phenyl-modified PDMS membrane exhibited a separation factor 2.05 times higher and a flux 3.54 times higher than an unmodified PDMS membrane. nih.gov The enlarged diffusion channels created by the phenyl groups facilitate the transport of the larger phenol molecules while maintaining a barrier to water, significantly improving separation efficiency. nih.gov This approach provides an effective structural design for membranes aimed at removing aromatic compounds from wastewater in fields like bioengineering and medicine. nih.gov

Performance of Phenyl-Modified PDMS Membrane for Phenol Recovery

Membrane TypeSeparation FactorTotal Flux (g m-2 h-1)Reference
Unmodified PDMS~5.3~1118 nih.gov
Phenyl-PDMS (Optimized)10.93959.7 nih.gov
Conditions: 0.1 wt% phenol/water solution at 70°C.

As a Chemical Intermediate in Complex Organic and Organometallic Syntheses

This compound serves as a valuable chemical intermediate for the synthesis of advanced polysiloxanes with precisely tailored properties. chemicalbook.com Its defined structure, containing two diphenylsiloxane units and two dimethylsiloxane units, makes it an ideal monomer or co-monomer for building complex polymer architectures. Phenyl-containing siloxane copolymers can be synthesized through methods like ring-opening polymerization of cyclosiloxanes or polycondensation reactions. rsc.orgresearchgate.net

Through living anionic polymerization, for instance, it is possible to create various types of copolymers, including random, di-block, and tri-block structures, by combining diphenylsiloxane units with other siloxane units like dimethylsiloxane. researchgate.net The physical properties of the resulting polymers vary dramatically with the architecture and composition. researchgate.net For example, a random copolymer of diphenylsiloxane and dimethylsiloxane can be an elastic solid, while block copolymers of the same components can be tough elastomers or paste-like gums depending on the block arrangement. researchgate.net This control allows for the creation of molecular composites where the rigid polydiphenylsiloxane segments form reinforcing crystalline microphases within a flexible polydimethylsiloxane matrix. researchgate.net Therefore, intermediates like this compound are fundamental starting materials for engineering polymers with specific thermal and mechanical characteristics for demanding applications.

Potential for Advanced Functional Materials and Additives

The unique combination of properties derived from the diphenylsiloxane structure gives this class of compounds significant potential for use in a wide array of advanced functional materials and as high-performance additives. The high thermal stability and wide liquid range, indicated by a very low pour point (-70 °C for some copolymers), make them suitable for use as high-performance heat transfer fluids and lubricants in extreme environments. gelest.com

Their excellent dielectric properties, including a low dielectric constant, combined with high thermal stability, make them prime candidates for use as dielectric fluids and encapsulants in high-voltage electronics and advanced semiconductor manufacturing. gelest.comresearchgate.net In the realm of material science, they can be used as additives to enhance other polymer systems. For instance, incorporating diphenyl siloxane into polyimide copolymers has been shown to improve the compatibility between the polyimide and polysiloxane segments, leading to better thermal and mechanical properties in the resulting thermoplastic elastomers. researchgate.net The potential to be functionalized further allows for the creation of materials for specialized applications, including optical hard coatings, refractive index matching fluids, and components in pressure-sensitive adhesives. gelest.comscientific.net

Environmental Chemistry and Degradation Studies of Diphenyl Substituted Organosiloxanes

Atmospheric Oxidation and Photodegradation Pathways of Organosiloxanes

The atmospheric degradation of organosiloxanes is primarily initiated by reaction with hydroxyl (OH) radicals, the main oxidizing agent in the troposphere. For polydimethylsiloxanes (PDMS), this process is known to be slow. The introduction of phenyl groups into the siloxane structure can influence the photodegradation process.

Studies on the photooxidation of PDMS containing methyl-phenyl (MePh) and diphenyl (Ph2) groups at wavelengths longer than 300 nm have shown a slow photooxidation process. researchgate.net This process involves both the scission and oxidation of the phenyl ring. researchgate.net Unlike some organic polymers, significant yellowing is not typically associated with the presence of the phenyl ring, except under short-wavelength irradiation. researchgate.net

Quantum-based molecular dynamics simulations of a model copolymer of polydimethylsiloxane (B3030410) and polydiphenylsiloxane have provided insights into the chemical reactions following radiation-induced excitations of the phenyl groups. nih.gov In the absence of water, excited phenyl groups tend to abstract hydrogen from other methyl or phenyl side groups, leading to the formation of benzene (B151609). nih.gov This abstraction can initiate subsequent intrachain cyclization reactions. nih.gov

Hydrolytic Stability and Environmental Fate in Aquatic Systems

The hydrolytic stability of organosiloxanes is a key factor in their environmental persistence in aquatic systems. Generally, the degradation of silicones in the environment can be described in two phases: an initial chemical hydrolysis (abiotic process) followed by either UV degradation or biodegradation. techniques-ingenieur.fr The ultimate degradation products are carbon dioxide and inorganic silicates, with intermediate products including siloxanols and silanols. techniques-ingenieur.fr

For polydimethylsiloxanes (PDMS), hydrolysis can be catalyzed by both acidic and alkaline conditions, with the rate being more significant under highly alkaline or acidic environments. doria.fi The mechanism is thought to involve the splitting of siloxane units from the ends of the polymer chains to form dimethylsilanediol (B41321) (DMSD). doria.fi

The presence of phenyl groups can affect hydrolytic stability. In the presence of water, radiation-induced degradation of phenyl-substituted siloxanes can promote the formation of free benzene and silanol (B1196071) side groups. nih.gov Water plays a crucial role in chain scission reactions, suggesting a synergistic effect between environmental moisture and radiation that could enhance the breakdown of the polymer network. nih.govosti.gov This indicates that in aquatic environments, the degradation of compounds like 3,5-Diphenyloctamethyltetrasiloxane could be influenced by both hydrolytic and photolytic processes, potentially leading to the cleavage of the Si-O backbone and the release of phenyl-containing byproducts.

Formation of Volatile Oxidation Products (VOPs) and Secondary Organosiloxane Aerosol (SOSiA)

The atmospheric oxidation of volatile organosiloxanes can lead to the formation of less volatile products, which can then partition to the aerosol phase, forming secondary organosiloxane aerosol (SOSiA). Research in this area has predominantly focused on cyclic volatile methyl siloxanes (cVMS) like D4 and D5.

The formation of SOSiA from phenyl-substituted siloxanes is an area requiring further investigation. The oxidation products of these compounds may have different volatilities compared to those from cVMS, which would affect their potential to form aerosols.

Biotic and Abiotic Degradation Mechanisms

The degradation of organosiloxanes in the environment proceeds through both biotic and abiotic pathways. Abiotic degradation, as discussed, is primarily driven by hydrolysis and photolysis. techniques-ingenieur.fr

The biodegradation of silicones has been demonstrated, although they are generally considered resistant to microbial attack. techniques-ingenieur.frresearchgate.net For PDMS, biodegradation in soil is believed to occur through a combination of abiotic hydrolysis, microbiotic degradation, and volatilization. researchgate.net The initial abiotic hydrolysis is a key step, as it can break down the polymer into smaller, more bioavailable silanol units. researchgate.net

The introduction of phenyl groups may influence the biodegradability of siloxanes. While specific studies on the biodegradation of this compound are lacking, the utilization of phenylsilane (B129415) by a Pseudomonas strain has been suggested, though not fully documented. gesamp.org The conversion of 2,6-cis-diphenylhexamethylcyclotetrasiloxane to a hydroxyphenyl derivative has also been proposed. gesamp.org These findings hint at the possibility of microbial transformation of the phenyl moiety in organosiloxanes. However, it has also been noted that modified methylsiloxanes, such as phenylsiloxanes, could have stronger persistence in terrestrial matrices compared to dimethylsiloxanes due to weaker volatilization and degradation. researchgate.net

Table 1: Summary of Potential Degradation Products of Phenyl-Substituted Siloxanes

Degradation ProcessPotential Products
Photodegradation/Atmospheric OxidationBenzene, Silanols, Oxidized Phenyl Rings researchgate.netnih.gov
HydrolysisSilanols, Benzene (in the presence of radiation) nih.govtechniques-ingenieur.fr
Thermal DegradationBenzene, Cyclic Siloxanes (e.g., D3, D4) epa.gov
Biotic DegradationHydroxyphenyl derivatives (potential) gesamp.org

Analytical Techniques for Environmental Monitoring of Organosiloxanes

The accurate monitoring of organosiloxanes in environmental matrices is crucial for understanding their fate and transport. Various analytical techniques have been developed for this purpose, primarily focusing on volatile methyl siloxanes.

For the analysis of siloxanes in air and biogas, methods often involve sample collection onto sorbent tubes followed by thermal desorption and analysis by gas chromatography (GC) coupled with a mass spectrometer (MS) or other detectors like a flame ionization detector (FID) or an atomic emission detector (AED). eurofinsus.com For solid samples like soil and pine needles, extraction techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted, followed by GC-MS analysis. rsc.org

The analysis of phenyl-substituted siloxanes may require modifications to these methods. The higher boiling points and different fragmentation patterns of these compounds in MS need to be considered. Thermal degradation studies of poly(dimethyl diphenyl)siloxane copolymers have utilized gas chromatography-mass spectrometry (GC-MS), 29Si Nuclear Magnetic Resonance (NMR), and elemental analysis to characterize the degradation products. epa.gov The development and validation of specific analytical methods for this compound in various environmental compartments would be necessary for accurate environmental risk assessment.

Table 2: Common Analytical Techniques for Organosiloxane Analysis

TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile and semi-volatile siloxanes in various matrices. epa.govrsc.org
Gas Chromatography-Flame Ionization Detector (GC-FID)General purpose detection of organosiloxanes. eurofinsus.com
Gas Chromatography-Atomic Emission Detector (GC-AED)Selective detection of silicon-containing compounds. eurofinsus.com
29Si Nuclear Magnetic Resonance (NMR)Structural characterization of siloxane polymers and their degradation products. epa.gov

Future Perspectives and Emerging Research Avenues for 3,5 Diphenyloctamethyltetrasiloxane

Development of Green and Sustainable Synthetic Routes for Diphenyl-Substituted Siloxanes

The synthesis of polysiloxanes, including diphenyl-substituted varieties, is undergoing a shift towards more environmentally friendly and sustainable methods. Traditional synthesis often relies on processes that can be energy-intensive or produce undesirable byproducts. Future research is focused on developing greener alternatives.

One promising avenue is the use of dehydrogenative cross-coupling reactions. These reactions, which produce hydrogen gas as the only byproduct, are highly atom-economical. mdpi.com The development of catalysts for these processes that are based on abundant, non-precious metals is a key area of research, aiming to replace costly and rare metals like platinum, palladium, and rhodium. mdpi.com

Another sustainable approach being explored is the use of dihydrosilanes as silylating reagents. These compounds are more stable in the presence of moisture and easier to handle than traditional chlorosilanes, and their use can eliminate the formation of unwanted byproducts. mdpi.com The development of poly(silyl ether)s (PSEs) through methods like the hydrosilylation of carbonyl compounds, which generates no byproducts, exemplifies this trend towards cleaner synthetic pathways. mdpi.com The resulting polymers are not only synthesized sustainably but are also designed for degradation into relatively nontoxic products, making them suitable for single-use applications. mdpi.com

Integration with Advanced Manufacturing Technologies (e.g., 3D printing of siloxane-based materials)

The integration of siloxane-based materials, including those with diphenyl substitution, into advanced manufacturing technologies like 3D printing is a rapidly growing field. The inherent properties of silicones, such as thermal stability, chemical resistance, flexibility, and biocompatibility, make them highly desirable for additive manufacturing. llnl.gov

Direct Ink Writing (DIW) is a key technology for 3D printing silicones. This method involves extruding a shear-thinning silicone ink that behaves like a solid at rest but flows like a liquid under stress. llnl.gov Researchers are developing novel siloxane formulations that can be tailored for specific applications, with adjustable hardness, stiffness, and even the ability to create porous structures. llnl.gov The ability to produce complex, custom geometries through 3D printing opens up new possibilities for silicone-based materials in fields like soft robotics, biomedical devices, and metamaterials. llnl.gov3dnatives.com

Vat photopolymerization is another 3D printing technique being adapted for silicones. This method uses UV light to selectively cure a liquid photopolymer resin. researchgate.netaniwaa.com While pure silicone is not directly photocurable, the development of hybrid resins that incorporate silicone-epoxy or acrylate (B77674) components is enabling the use of this high-resolution printing technique. researchgate.net

The advantages of 3D printing silicones are numerous, including rapid prototyping, cost-effective low-volume production, and the ability to create customized parts with complex geometries that are not achievable with traditional methods like injection molding. 3dnatives.comaniwaa.com

Exploration of Bio-inspired and Biomimetic Siloxane Architectures

Nature provides a vast source of inspiration for the design of new materials with advanced functionalities. The fields of bio-inspiration and biomimicry are now being applied to the development of novel siloxane architectures. researchgate.netnih.gov This approach involves learning from the structures and processes found in biological systems to create materials with enhanced properties.

One area of exploration is the development of self-repairing materials. nih.gov By mimicking the wound-healing mechanisms found in plants and animals, researchers are designing siloxane-based materials that can autonomously repair damage, extending their lifespan and improving their reliability.

Bio-inspired design can also lead to materials with hierarchical structures that provide superior strength and functionality. nih.gov For example, the intricate and varied structures of diatoms, which are made of biosilica, are inspiring the creation of new porous siloxane materials. nih.gov These materials could have applications in controlled transport and encapsulation.

The process of translating biological concepts into material design can follow two main paths: a problem-driven approach, where a specific technical problem leads to a search for a biological solution, or a solution-driven approach, which starts with a particular biological system and explores its potential applications. nih.gov As our understanding of biological systems deepens, so too will the opportunities for creating innovative, bio-inspired siloxane materials. researchgate.net

Applications in Quantum Technologies and Advanced Electronics

The unique dielectric and thermal properties of siloxanes, including diphenyl-substituted variants, make them promising candidates for applications in quantum technologies and advanced electronics. While specific research on 3,5-Diphenyloctamethyltetrasiloxane in these fields is still emerging, the general properties of siloxanes provide a strong foundation for future exploration.

In advanced electronics, the excellent electrical insulation and thermal stability of silicones are highly valued. aniwaa.com These properties are crucial for protecting sensitive electronic components and ensuring their reliable operation, especially in high-temperature environments. The ability to tailor the properties of siloxane polymers through chemical modification, such as the incorporation of phenyl groups, allows for the fine-tuning of their dielectric constant and other electrical characteristics.

The development of new materials is a critical aspect of advancing quantum technologies. The precise control over material properties at the molecular level offered by siloxane chemistry could be leveraged to create materials with specific quantum functionalities. Further research is needed to explore the potential of compounds like this compound in areas such as quantum computing and sensing.

Computational Material Discovery and Rational Design for Novel Siloxane Compounds

Computational tools are playing an increasingly important role in the discovery and design of new materials. ornl.gov By using computational modeling and simulation, researchers can predict the properties of novel siloxane compounds before they are synthesized in the lab, accelerating the development of new materials with desired functionalities.

Rational design, guided by computational methods, allows for the systematic exploration of the vast chemical space of siloxane chemistry. By varying the types and arrangements of substituents on the siloxane backbone, such as the phenyl groups in this compound, researchers can design materials with tailored properties. For example, computational models can be used to predict how changes in molecular structure will affect properties like thermal stability, viscosity, and refractive index.

This computational-led approach to materials discovery can significantly reduce the time and cost associated with experimental research. It enables a more targeted and efficient search for new siloxane compounds with optimized performance for specific applications, from high-performance lubricants to advanced optical materials.

Q & A

Q. What are the established synthetic routes for 3,5-diphenyloctamethyltetrasiloxane, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves hydrosilylation or condensation reactions. Key steps include:

  • Hydrosilylation: Use of platinum catalysts (e.g., Karstedt catalyst) to couple siloxane precursors with phenyl groups. Solvents like toluene or hexane are preferred for their inertness .
  • Condensation: Controlled hydrolysis of chlorosilanes in the presence of bases (e.g., triethylamine) to form siloxane bonds. Excess water must be avoided to prevent gelation .

Table 1: Optimization Parameters and Yields

Catalyst/SolventTemperature (°C)Yield (%)Reference
Pt(dvs)/Toluene8078
NaOH/Hexane2565

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 29Si^{29}\text{Si} NMR distinguishes silicon environments (e.g., -Si-O-Si- vs. -Si-Ph). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm phenyl group integration .
  • FTIR: Peaks at 1050–1100 cm1^{-1} (Si-O-Si stretching) and 3050 cm1^{-1} (C-H aromatic) validate structure .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (434.824 g/mol) and fragmentation patterns .

Table 2: Key Spectral Data

TechniqueKey Peaks/DataSignificance
29Si^{29}\text{Si} NMRδ −18 to −22 ppmSiloxane backbone
FTIR1100 cm1^{-1} (Si-O-Si)Crosslinking confirmation

Q. How can researchers ensure reproducibility in purity assessment?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) or GC-MS with non-polar columns (e.g., DB-5) to separate siloxane oligomers .
  • Quantitative Standards: Calibrate instruments using certified reference materials (CRMs) for siloxanes. Document retention times and peak integration thresholds .

Advanced Research Questions

Q. What computational methods are suitable for modeling the thermodynamic stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for Si-O and Si-C bonds to predict thermal degradation pathways. Software like Gaussian or ORCA is recommended .
  • Molecular Dynamics (MD): Simulate bulk properties (e.g., viscosity) using force fields like OPLS-AA. Validate against experimental DSC/TGA data .

Q. How can conflicting data on environmental persistence be resolved?

Methodological Answer:

  • Meta-Analysis: Systematically compare studies using criteria from the EPA’s TSCA risk evaluation framework (e.g., biodegradation half-life under aerobic vs. anaerobic conditions) .
  • Experimental Replication: Conduct hydrolysis studies at varying pH and temperatures. Use LC-MS to track degradation products .

Table 3: Environmental Fate Data Comparison

StudyConditions (pH/Temp)Half-Life (days)Contradiction Source
ApH 7, 25°C120Incomplete degradation pathway
BpH 9, 40°C45Accelerated hydrolysis

Q. What experimental designs are optimal for studying thermal stability?

Methodological Answer:

  • TGA/DSC: Perform ramped heating (5°C/min) under nitrogen to measure decomposition onset (typically >300°C) .
  • Isothermal Aging: Age samples at 150°C for 100+ hours and monitor viscosity changes via rheometry to assess crosslinking .

Q. How can researchers address inconsistencies in reported solubility parameters?

Methodological Answer:

  • Hansen Solubility Parameters (HSP): Use a suite of solvents (e.g., hexane, DCM, THF) to empirically determine δd_d, δp_p, and δh_h. Compare results with computational predictions .
  • Dynamic Light Scattering (DLS): Measure aggregation in solvents to identify colloidal instability artifacts .

Q. What advanced applications are being explored in material science?

Methodological Answer:

  • Hybrid Composites: Incorporate into PDMS matrices for enhanced mechanical properties. Characterize using DMA to measure storage/loss moduli .
  • Surface Functionalization: Use plasma treatment to graft siloxane onto polymers, followed by XPS analysis to confirm surface chemistry .

Q. What strategies mitigate byproduct formation during scale-up?

Methodological Answer:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing cyclic siloxane byproducts. Monitor via inline FTIR .
  • Catalyst Screening: Test alternatives to Pt, such as Ru-based catalysts, to minimize unintended hydrosilylation .

Q. How can toxicity studies be designed to align with regulatory standards?

Methodological Answer:

  • OECD Guidelines: Follow Test No. 423 (acute oral toxicity) and 201/202 (aquatic toxicity). Use in vitro assays (e.g., Ames test) for mutagenicity screening .
  • Exposure Modeling: Use PBPK models to extrapolate rodent data to human exposure scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.